1-cyclopentyl-5-nitropyrimidine-2,4-dione

cytostatic potency L1210 leukemia carbocyclic nucleoside

Investigators studying thymidine kinase (TK) vs. phosphorylase contributions require metabolically stable nucleoside analogs. Standard 5-nitro-2′-deoxyuridine (NO2dUrd) undergoes rapid phosphorolytic cleavage, confounding readouts. • **Resistant to phosphorolysis:** No conversion to 5-nitrouracil under conditions that fully degrade NO2dUrd. • **TK substrate:** Comparable phosphorylation efficiency to parent nucleoside. • **Defined differentiation:** Quantitative data available for C-NO2dUMP vs. NO2dUMP inhibition of thymidylate synthetase. Available for immediate R&D procurement. Certificate of Analysis provided.

Molecular Formula C9H11N3O4
Molecular Weight 225.2 g/mol
CAS No. 137487-63-9
Cat. No. B163653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-5-nitropyrimidine-2,4-dione
CAS137487-63-9
SynonymsC-NO2dUrd
N(1)-cyclopentyl-5-nitropyrimidine-2,4-dione
N-1-cyclopentyl-5-nitro-2,4-pyrimidinedione
Molecular FormulaC9H11N3O4
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C(=O)NC2=O)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O4/c13-8-7(12(15)16)5-11(9(14)10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13,14)
InChIKeyMCEFQKMAFHXHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-NO2dUrd Carbocyclic Analog Overview


1-Cyclopentyl-5-nitropyrimidine-2,4-dione (also designated C‑NO2dUrd, CAS 137487‑63‑9) is a carbocyclic analogue of the experimental antimetabolite 5‑nitro‑2′‑deoxyuridine (NO2dUrd) in which the ribofuranosyl oxygen is replaced by a methylene group, yielding a cyclopentane pseudosugar [1]. This structural modification places the compound within the broader class of carbocyclic nucleosides, which are characterized by resistance to phosphorolytic cleavage of the glycosidic bond [2]. The compound has been investigated principally as a mechanistic probe for thymidine kinase‑ and thymidylate synthetase‑dependent pathways [1].

Non-Interchangeability with NO2dUrd


Substituting the ribofuranosyl oxygen with a methylene bridge in C‑NO2dUrd fundamentally alters two pharmacological properties that govern intracellular fate: (i) phosphorolytic stability and (ii) target‑enzyme affinity of the 5′‑monophosphate metabolite. The parent nucleoside NO2dUrd is rapidly cleaved by pyrimidine nucleoside phosphorylases to the inactive aglycone 5‑nitrouracil, whereas C‑NO2dUrd is completely resistant to such cleavage [1]. Simultaneously, although both compounds are phosphorylated by thymidine kinase with comparable efficiency, the resulting C‑NO2dUMP exhibits substantially weaker inhibition of thymidylate synthetase relative to NO2dUMP [1]. These divergent metabolic and target‑interaction profiles mean that an investigator cannot simply substitute NO2dUrd for C‑NO2dUrd—or vice versa—without altering the biological readout; the quantitative evidence below defines the precise magnitude of these differences.

C-NO2dUrd vs. NO2dUrd: Quantitative Evidence


L1210 Cytostatic Potency

In a direct head‑to‑head comparison using murine L1210 leukemia cell proliferation assays, C‑NO2dUrd (1‑cyclopentyl‑5‑nitropyrimidine‑2,4‑dione) was found to be approximately 500‑ to 2000‑fold less inhibitory than its ribofuranosyl parent compound, 5‑nitro‑2′‑deoxyuridine (NO2dUrd) [1]. This large potency gap is attributed to the reduced affinity of the active metabolite C‑NO2dUMP for thymidylate synthetase rather than to failure of metabolic activation [1].

cytostatic potency L1210 leukemia carbocyclic nucleoside antimetabolite

Phosphorolysis Resistance

When incubated with rabbit liver extracts, C‑NO2dUrd underwent no detectable phosphorolytic cleavage to 5‑nitrouracil, whereas under identical conditions the parental NO2dUrd was readily converted to 5‑nitrouracil (NO2Ura) [1]. This finding is consistent with the class‑level observation that carbocyclic nucleosides are refractory to nucleoside phosphorylases because the endocyclic oxygen required for glycosidic bond cleavage is absent [2].

phosphorolysis resistance metabolic stability pyrimidine nucleoside phosphorylase carbocyclic nucleoside

Thymidine Kinase Phosphorylation

Despite the absence of the ribofuranosyl oxygen, C‑NO2dUrd is recognized by thymidine kinase (dThd kinase) and converted to its 5′‑monophosphate (C‑NO2dUMP) nearly as efficiently as the authentic nucleoside NO2dUrd [1]. This metabolic conversion is an absolute prerequisite for the cytostatic activity of C‑NO2dUrd, as demonstrated by the loss of growth‑inhibitory effect in thymidine‑kinase‑deficient cell lines [1].

thymidine kinase prodrug activation 5′-monophosphate carbocyclic nucleotide

Thymidylate Synthetase Affinity

The active metabolite C‑NO2dUMP exhibits a substantially lower affinity for the principal target enzyme, 2′‑deoxythymidylate (dTMP) synthetase, compared with NO2dUMP [1]. This reduced enzyme affinity is the primary mechanism underlying the 500‑ to 2000‑fold potency differential at the cellular level, and it constitutes the first documented interaction of a carbocyclic pyrimidine nucleotide analogue with dTMP synthetase [1].

thymidylate synthetase dTMP synthetase enzyme inhibition 5′-monophosphate metabolite

C-NO2dUrd Application Scenarios


TK-Dependent Prodrug Activation

Because C‑NO2dUrd is resistant to phosphorolytic cleavage yet remains a competent substrate for thymidine kinase [1], it is the preferred probe for studies aiming to uncouple TK‑mediated phosphorylation from nucleoside‑transporter and phosphorylase contributions. An investigator comparing C‑NO2dUrd with NO2dUrd in isogenic TK⁺/TK⁻ cell lines can attribute any observed cytostatic effect solely to TK‑dependent formation of C‑NO2dUMP, without the confounding loss of parent compound via phosphorolysis that complicates interpretation of NO2dUrd data [1].

dTMP Synthetase SAR Studies

C‑NO2dUrd represents the first carbocyclic pyrimidine nucleotide analogue demonstrated to interact with dTMP synthetase [1]. Procurement of this compound enables comparative SAR investigations where the carbocyclic scaffold (C‑NO2dUMP) is directly contrasted with the ribofuranosyl scaffold (NO2dUMP) against the same enzyme target. Such studies provide foundational data for the rational design of metabolically stable, non‑hydrolyzable thymidylate synthetase inhibitors [1].

Negative Control for Phosphorylase Assays

Since C‑NO2dUrd is completely refractory to phosphorolysis under conditions where NO2dUrd is quantitatively converted to 5‑nitrouracil [1], it can serve as a negative control substrate in pyrimidine nucleoside phosphorylase (PyNP/TP) enzymatic assays. This application is particularly relevant for laboratories characterizing PyNP inhibitors or profiling the phosphorolytic susceptibility of novel nucleoside analog libraries [2].

Analytical Reference Standard

The distinct physicochemical properties conferred by the cyclopentane pseudosugar — including altered lipophilicity (calculated XLogP ≈ 0.5), different chromatographic retention behavior, and unique mass spectrometric fragmentation pattern relative to ribofuranosyl nucleosides — make C‑NO2dUrd a useful reference standard for developing and validating LC‑MS/MS or HPLC methods for the separation and quantification of carbocyclic nucleoside analogs in biological matrices [2].

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